An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyethoxy)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-hydroxyethoxy)phenol, a valuable intermediate in various chemical syntheses. This document details experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and replication.
Introduction
2-(2-Hydroxyethoxy)phenol, also known as pyrocatechol mono(2-hydroxyethyl) ether, is an organic compound with the chemical formula C₈H₁₀O₃.[1] Its structure, featuring both a phenolic hydroxyl group and a primary alcohol, makes it a versatile building block in the synthesis of more complex molecules, such as macrocyclic lipophilic benzocrown ethers and synthetic carboxylic ionophores.[2] This guide outlines a common and effective method for its synthesis via the Williamson ether synthesis and details the analytical techniques used for its characterization.
Synthesis of 2-(2-Hydroxyethoxy)phenol
The synthesis of 2-(2-hydroxyethoxy)phenol can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide.[3][4] In this case, catechol is deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution reaction with 2-chloroethanol.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Catechol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
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Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)
-
Diethyl ether
-
6M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Deprotonation of Catechol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydroxide (1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the formation of the sodium phenoxide.
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Alkylation: Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with 6M HCl and extract again with diethyl ether to recover any unreacted catechol.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 2-(2-hydroxyethoxy)phenol can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.[5][6]
Synthesis Workflow
Caption: Williamson ether synthesis workflow for 2-(2-hydroxyethoxy)phenol.
Characterization of 2-(2-Hydroxyethoxy)phenol
The identity and purity of the synthesized 2-(2-hydroxyethoxy)phenol are confirmed using various analytical techniques, including spectroscopy and determination of physical properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(2-hydroxyethoxy)phenol is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 99-100 °C (lit.) | |
| Boiling Point | 128 °C at 0.7 mmHg (lit.) | |
| IUPAC Name | 2-(2-hydroxyethoxy)phenol | [1] |
| CAS Number | 4792-78-3 |
Spectroscopic Data
The structural confirmation of 2-(2-hydroxyethoxy)phenol is achieved through spectroscopic analysis. The expected spectral data are summarized below.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for ¹H and ¹³C NMR are detailed in Table 2.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~6.9-7.1 (m, 4H) | Aromatic protons |
| ~4.1 (t, 2H) | -O-CH₂-CH₂-OH |
| ~3.9 (t, 2H) | -O-CH₂-CH₂-OH |
| ~5.0 (br s, 1H) | Phenolic -OH |
| ~3.0 (br s, 1H) | Alcoholic -OH |
Note: The chemical shifts of the -OH protons can vary depending on the solvent and concentration.[7]
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for 2-(2-hydroxyethoxy)phenol are listed in Table 3.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic and alcoholic) |
| 3050-3010 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600, 1500 | C=C stretching (aromatic ring) |
| 1250-1200 | C-O stretching (aryl ether) |
| 1050-1000 | C-O stretching (primary alcohol) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The expected mass spectral data are presented in Table 4.
| Technique | m/z | Assignment |
| Electron Ionization (EI) | 154 | Molecular ion [M]⁺ |
| 110 | Fragment corresponding to the loss of -CH₂CH₂OH | |
| 109 | Further fragmentation |
Characterization Workflow
References
- 1. 2-(2-Hydroxyethoxy)phenol | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-羟基乙氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
